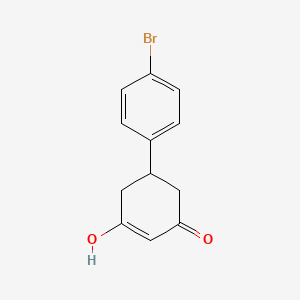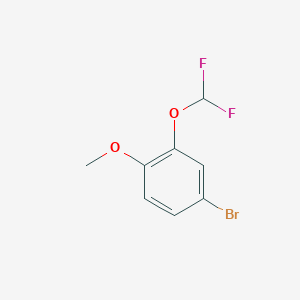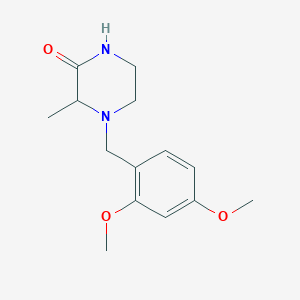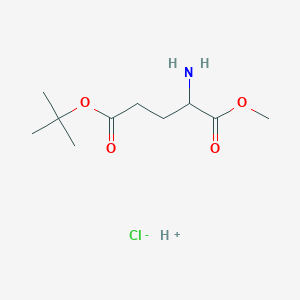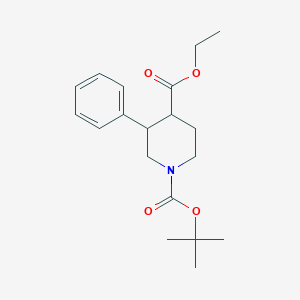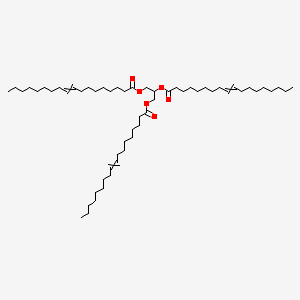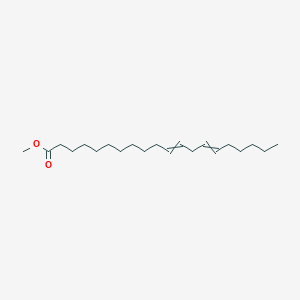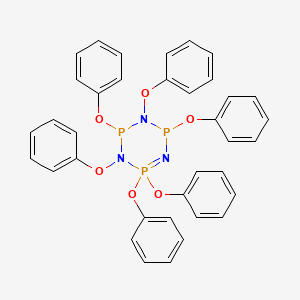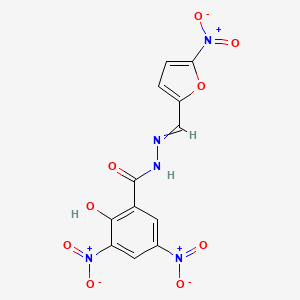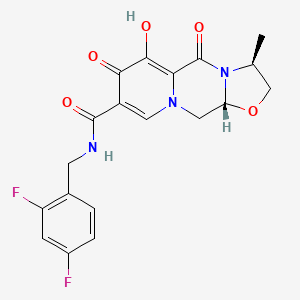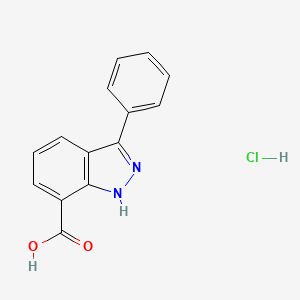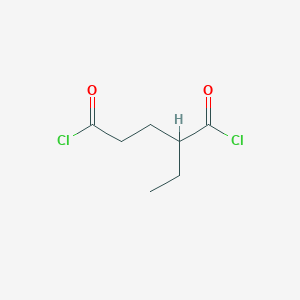
2-Ethylpentanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylpentanedioyl dichloride is an organic compound with the molecular formula C₇H₁₀Cl₂O₂. It is a derivative of pentanedioic acid, where two chlorine atoms replace the hydroxyl groups. This compound is primarily used in organic synthesis as an intermediate for producing various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylpentanedioyl dichloride can be synthesized through the reaction of 2-ethylpentanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs under reflux conditions, where the acid reacts with the chlorinating agent to form the dichloride compound, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases as by-products .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation systems to purify the final product. The reaction conditions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylpentanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-ethylpentanedioic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohols
Common Reagents and Conditions:
Alcohols: React under mild conditions to form esters.
Amines: React under slightly elevated temperatures to form amides.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acids: Formed from hydrolysis.
Scientific Research Applications
2-Ethylpentanedioyl dichloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the production of drug intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Utilized in the synthesis of specialty polymers and resins.
Material Science: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-ethylpentanedioyl dichloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and other nucleophilic groups present in various substrates .
Comparison with Similar Compounds
Pentanedioyl dichloride: Similar structure but without the ethyl group.
Hexanedioyl dichloride: Contains an additional carbon in the chain.
Butanedioyl dichloride: Shorter carbon chain.
Uniqueness: 2-Ethylpentanedioyl dichloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This structural variation can lead to differences in physical properties, reactivity, and applications compared to its analogs .
Properties
IUPAC Name |
2-ethylpentanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-5(7(9)11)3-4-6(8)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMYOFCECDLEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,3R)-3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B8007996.png)
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-5-bromo-3-hydroxy-1H-indol-2-one](/img/structure/B8008011.png)
![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)
